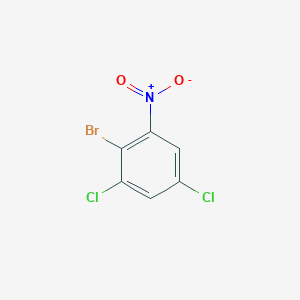

2-Bromo-1,5-dichloro-3-nitrobenzene

Descripción

2-Bromo-1,5-dichloro-3-nitrobenzene (CAS: 350699-92-2) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with bromine (at position 2), chlorine (positions 1 and 5), and a nitro group (position 3). This substitution pattern creates distinct electronic and steric effects. The nitro group is a strong electron-withdrawing moiety, directing further electrophilic substitutions to meta positions, while bromine and chlorine contribute to halogen bonding and steric hindrance. The compound’s reactivity and physicochemical properties are influenced by the interplay of these substituents, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

2-bromo-1,5-dichloro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUFDMVRHKUDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Halogenation: The nitrated benzene undergoes halogenation, where bromine and chlorine are introduced using reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1,5-dichloro-3-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used under reflux conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure or sodium borohydride (NaBH4) in an alcoholic solvent.

Major Products

Substitution: Products include 2-hydroxy-1,5-dichloro-3-nitrobenzene or 2-amino-1,5-dichloro-3-nitrobenzene.

Reduction: The major product is 2-Bromo-1,5-dichloro-3-aminobenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-1,5-dichloro-3-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This makes it a valuable starting material for the preparation of diverse chemical derivatives .

Pharmaceutical Development

The compound has shown potential in drug discovery, particularly in developing antibacterial and anticancer agents. Its derivatives can exhibit significant biological activity, making them candidates for therapeutic applications. For instance, studies have indicated that certain derivatives of this compound possess antimicrobial properties against various bacterial strains .

Agrochemicals

Due to its biological activity, this compound can be utilized in the formulation of agrochemicals. Its derivatives may act as effective pesticides or herbicides, contributing to agricultural productivity .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 - 50 µg/mL |

| Staphylococcus aureus | 15 - 40 µg/mL |

These findings suggest that the compound could lead to the development of new antibacterial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | ~30 | Induction of apoptosis via ROS production |

This indicates its potential as an anticancer agent through mechanisms involving oxidative stress .

Environmental Impact and Safety

While exploring the applications of this compound, it is crucial to consider its environmental impact. Studies have shown that exposure to high concentrations can lead to oxidative stress and DNA damage in mammalian cells. This raises concerns regarding its persistence and bioaccumulation potential in the environment .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,5-dichloro-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine and chlorine atoms also influence the reactivity and orientation of further substitutions on the benzene ring.

Comparación Con Compuestos Similares

Key Observations :

- Halogen Type : Fluorine analogs (e.g., 2-bromo-1,5-difluoro-3-nitrobenzene) exhibit higher electronegativity and polarity compared to chlorine analogs, enhancing solubility in polar solvents .

- Nitro Group Position : The nitro group at position 3 (meta to bromine) in the target compound vs. position 4 in 2-bromo-1-fluoro-4-nitrobenzene alters regioselectivity in subsequent reactions .

- Steric Effects : Bulkier substituents (e.g., trifluoro groups in 2-bromo-3,4,5-trifluoro-1-nitrobenzene) reduce solubility in organic solvents and slow reaction kinetics .

Physicochemical and Pharmacological Trends

- Solubility : Halogenated nitrobenzenes generally exhibit low water solubility due to hydrophobicity. For example, 2-bromo-1,3-dimethylbenzene (CAS 576-22-7) has a solubility cutoff at 0.10 mmol/L, beyond which pharmacological activity (e.g., GABA receptor modulation) diminishes . While the target compound lacks direct pharmacological data, its higher halogen count likely further reduces solubility compared to dimethyl analogs.

- Reactivity: The nitro group in the target compound enhances susceptibility to reduction reactions compared to non-nitro analogs like 2-bromo-1,4-dichlorobenzene, which are more stable under reductive conditions .

Research Implications and Limitations

- Synthetic Utility : The target compound’s nitro and halogen groups make it a versatile electrophile for nucleophilic aromatic substitution, though steric hindrance may require optimized reaction conditions.

- Data Gaps : Experimental data on melting points, exact solubility, and toxicity are scarce; properties are inferred from structural analogs .

- Contradictory Evidence : While halogenated aromatics often follow predictable solubility trends, the nitro group’s strong electron-withdrawing effects may override typical halogen-dominated behavior, necessitating case-by-case analysis .

Actividad Biológica

2-Bromo-1,5-dichloro-3-nitrobenzene (CAS Number: 1185916-72-6) is an organic compound with a molecular formula of C6H2BrCl2NO2 and a molecular weight of 270.9 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and biological activities.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the nitration of 1-bromo-2,4-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled conditions . The compound's structure allows it to participate in various chemical reactions such as electrophilic and nucleophilic substitutions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through electrophilic and nucleophilic reactions. The nitro group enhances the compound's reactivity, making it susceptible to nucleophilic attack. This interaction can lead to modifications in proteins and enzymes, potentially influencing biochemical pathways .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating its effects against various bacterial strains, the compound demonstrated inhibitory activity against Staphylococcus aureus and Streptococcus agalactiae at concentrations as low as 6.3 μM .

| Compound | MIC (μM) | Toxicity (MRC5) | Toxicity (HepG2) |

|---|---|---|---|

| This compound | 6.3 | 50 | 75 |

Cytotoxicity

While exhibiting antimicrobial activity, the compound also presents cytotoxic effects on human cell lines. The toxicity levels were assessed using MRC5 (human lung fibroblast) and HepG2 (human liver cancer) cell lines. The results indicated a moderate level of cytotoxicity at higher concentrations .

Case Studies

- Antitumor Activity : A study conducted by Wang et al. explored the potential antitumor effects of halogenated nitrobenzenes, including this compound. The findings suggested that compounds with similar structures could inhibit tumor growth in vitro by disrupting cellular processes involved in proliferation .

- Enzyme Inhibition : Another research highlighted the role of this compound in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition could lead to altered pharmacokinetics of co-administered drugs .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Bromo-1,5-dichloro-3-nitrobenzene, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. Bromine and chlorine substituents at positions 1, 2, and 5 create steric and electronic challenges. For example, nitration at position 3 is influenced by the electron-withdrawing effects of adjacent halogens, which direct electrophilic substitution. Optimizing reaction conditions (e.g., using mixed acids for nitration or Lewis acids like FeCl₃ to enhance regioselectivity) is critical. Similar compounds (e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene) require controlled stoichiometry and temperature to avoid over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions via splitting patterns and coupling constants. The nitro group deshields adjacent protons, while bromine and chlorine induce distinct chemical shifts.

- IR : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm its presence.

- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic clusters for Br/Cl (e.g., M+2 and M+4 peaks).

Deuterated analogs (e.g., bromochlorobenzene-d₄ in ) highlight isotopic labeling’s utility in spectral interpretation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate electron density distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing nature lowers the LUMO energy, favoring nucleophilic aromatic substitution at positions ortho/para to halogens. Compare with fluorinated analogs (e.g., 1-Bromo-3,4-difluorobenzene in ), where fluorine’s electronegativity alters reactivity pathways. Solvent effects (polar aprotic vs. nonpolar) and transition-state modeling refine predictions .

Q. What experimental strategies resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents or isomers) or variable reaction conditions.

- Purity Validation : Use GC/HPLC (as in –10, where >95.0% purity is standard) to confirm substrate integrity.

- Control Experiments : Test individual substituent contributions by synthesizing analogs (e.g., removing nitro or varying halogen positions).

- Statistical Analysis : Apply factorial design to isolate critical variables (temperature, catalyst loading). ’s qualitative research frameworks emphasize iterative data reconciliation .

Q. How does the substitution pattern influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer : The nitro group increases susceptibility to decomposition via radical pathways. Thermogravimetric analysis (TGA) and accelerated stability studies (40–60°C) under inert atmospheres quantify degradation rates. Compare with bromo-dichloro derivatives lacking nitro groups (e.g., 1-Bromo-2,6-dichlorobenzene in ), which show higher thermal stability (bp 242°C vs. decomposition observed in nitro analogs) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize regioselective nitration before introducing halogens to minimize side products.

- Data Validation : Cross-reference spectral data with deuterated or fluorinated analogs to confirm assignments.

- Computational Integration : Combine DFT with experimental kinetics to map reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.